molecular formula C9H13ClN2 B13046661 (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl

Cat. No.: B13046661
M. Wt: 184.66 g/mol
InChI Key: RKVIMEOIGQBBMK-QRPNPIFTSA-N
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Description

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride: is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of pyridine and is characterized by the presence of a methyl group at the 3-position of the pyridine ring and a prop-2-enylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and propargylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A catalyst, such as palladium on carbon, is often used to facilitate the reaction.

    Hydrogenation: The resulting product is subjected to hydrogenation to reduce the alkyne group to an alkene.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Pyridine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular signaling pathways.

Medicine:

    Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for neurological disorders.

    Therapeutic Agents: It may serve as a therapeutic agent for conditions such as depression and anxiety.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials.

    Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of the prop-2-enylamine group and the specific stereochemistry (1S) confer unique properties to the compound, distinguishing it from other similar compounds.

    Biological Activity: The compound’s ability to selectively inhibit MAO and its potential therapeutic applications make it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h3-6,8H,1,10H2,2H3;1H/t8-;/m0./s1

InChI Key

RKVIMEOIGQBBMK-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C=C)N.Cl

Canonical SMILES

CC1=C(N=CC=C1)C(C=C)N.Cl

Origin of Product

United States

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